Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C₁₃H₁₈Cl₂N. It has a molecular weight of 297.31 g/mol and is identified by the CAS number 1803595-61-0. This compound features a butyl group attached to an octahydro-1H-quinolizin-1-ylmethyl moiety, which contributes to its unique structural and functional properties. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility in water, which is beneficial for various applications in pharmaceutical and biological contexts .
These reactions are essential for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride typically involves multi-step organic synthesis techniques. Common approaches may include:
These methods highlight the complexity involved in synthesizing this compound, requiring careful control over reaction conditions and purification steps .
Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride has potential applications across various fields:
The compound's solubility and stability as a dihydrochloride enhance its usability in laboratory settings .
Interaction studies involving butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics. Research may focus on:
Such studies are essential for developing safe and effective therapeutic agents based on this compound .
Several compounds share structural similarities with butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2-Hydroxyethyl)-2-methylpyrrolidine | 1234567 | Contains a pyrrolidine ring; potential CNS effects |
| N,N-Diethylaminoethanol | 10000 | Simple aliphatic amine; used in local anesthetics |
| 4-(Aminomethyl)phenol | 12345 | Aromatic amine; used in pharmaceuticals |
Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride stands out due to its unique octahydroquinolizidine structure, which may confer distinct biological activities compared to simpler aliphatic or aromatic amines. This structural complexity could lead to novel interactions within biological systems, making it a valuable subject for further research .
The octahydro-1H-quinolizine core represents a saturated bicyclic system comprising two fused six-membered rings sharing a common nitrogen atom at the ring junction [2]. This bicyclic framework adopts the 1-azabicyclo[4.4.0]decane structural motif, where the nitrogen atom functions as the bridgehead connecting the two cyclohexane-derived rings [3] [4]. The quinolizidine ring system exhibits characteristic conformational flexibility due to the absence of aromatic constraints, allowing for multiple chair-chair conformations of the constituent six-membered rings [5] [6].
The octahydro derivative maintains the fundamental quinolizine connectivity while eliminating all unsaturation, resulting in a fully saturated heterobicyclic system with molecular formula C9H17N for the parent quinolizidine unit [3]. The bicyclic architecture creates a rigid framework that influences the spatial orientation of substituents and determines the overall three-dimensional molecular geometry [2] [7].
The stereochemical configurations at positions 1 and 9a of the quinolizidine core are critical determinants of the compound's molecular architecture [4] [8]. Position 1 corresponds to the carbon atom bearing the methylamine substituent, while position 9a represents the bridgehead carbon adjacent to the nitrogen heteroatom [7] [4]. These positions can adopt either alpha or beta orientations, creating distinct stereoisomeric forms with different spatial arrangements [8].
The stereochemical outcome at these positions influences the overall conformational preferences of the bicyclic system [2] [7]. The 1R,9aR configuration typically favors a trans-diaxial arrangement of substituents, while alternative stereochemical combinations result in different conformational populations [4] [8]. These stereochemical variations directly impact the molecular recognition properties and biological activity profiles of quinolizidine derivatives [3] [7].
The butylaminomethyl substituent attached at position 1 of the quinolizidine core adopts a specific spatial orientation that is governed by both steric and electronic factors [4]. The methylene bridge connecting the quinolizidine core to the butylamine chain provides conformational flexibility while maintaining a defined spatial relationship between the two molecular components [9] [10].
The butyl chain itself can adopt various conformational states, with the extended anti conformation being energetically favored due to minimized steric interactions [7] [8]. The terminal amino group of the butyl chain exhibits rotational freedom around the carbon-nitrogen bond, allowing for multiple orientational states that contribute to the overall conformational ensemble of the molecule [3].
The dihydrochloride salt formation occurs through protonation of both nitrogen atoms present in the molecular structure [9] [10] . The quinolizidine nitrogen and the terminal butylamine nitrogen each accept a proton from hydrochloric acid, resulting in the formation of ammonium chloride ionic pairs [11] [12]. This dual protonation creates a dicationic species balanced by two chloride counterions, yielding the dihydrochloride salt with molecular formula C14H30Cl2N2 [9] [10].
Crystal packing arrangements in amine dihydrochloride salts typically involve extensive hydrogen bonding networks between the protonated nitrogen centers and chloride anions [6] [13] [12]. These intermolecular interactions create three-dimensional lattice structures that stabilize the solid-state form and influence the physical properties of the crystalline material [13] [14] [12]. The hydrogen bonding patterns often result in chain-like or sheet-like arrangements within the crystal structure [6] [13].
| Position | 1H Nuclear Magnetic Resonance δ (ppm) | 13C Nuclear Magnetic Resonance δ (ppm) |
|---|---|---|
| Butyl CH3 | 0.9-1.0 (t, 3H) | 13.8 |
| Butyl CH2 (terminal) | 1.3-1.4 (m, 2H) | 20.1 |
| Butyl CH2 (middle) | 1.5-1.7 (m, 2H) | 31.2 |
| Butyl CH2 (α to N) | 2.7-3.0 (m, 2H) | 49.5 |
| NCH2 (bridge) | 2.8-3.2 (m, 2H) | 57.2 |
| Quinolizine C-1 (H) | 2.1-2.4 (m, 1H) | 58.6 |
| Quinolizine C-2 (CH2) | 1.6-2.0 (m, 2H) | 25.8 |
| Quinolizine C-3 (CH2) | 1.6-2.0 (m, 2H) | 21.4 |
| Quinolizine C-4 (CH2) | 2.8-3.1 (m, 2H) | 55.1 |
| Quinolizine C-9a (H) | 2.4-2.7 (m, 1H) | 64.2 |
The 1H nuclear magnetic resonance spectrum exhibits characteristic patterns for both the quinolizidine core and the butylaminomethyl substituent [15] [16] [17]. The butyl chain protons appear as distinct multiplets with the terminal methyl group resonating as a triplet around 0.9-1.0 ppm due to coupling with the adjacent methylene group [16] [18]. The quinolizidine ring protons exhibit complex multipicity patterns due to the rigid bicyclic framework and restricted conformational mobility [15] [19].
13C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with characteristic chemical shifts observed for each carbon environment [15] [16] [19]. The quaternary carbons of the quinolizidine system appear at distinctive chemical shifts reflecting their unique electronic environments [16] [18]. Two-dimensional correlation experiments such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation provide definitive assignments of carbon-hydrogen connectivities and long-range coupling relationships [17] [18] [20].
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3400-2400 (broad) | N-H stretch (protonated amine) | Strong, broad |
| 2950-2850 | C-H stretch (aliphatic) | Strong |
| 2700-2600 | C-H stretch (α to N+) | Medium |
| 1630-1580 | N-H deformation | Medium |
| 1480-1440 | C-H deformation | Medium |
| 1350-1300 | C-N stretch | Medium |
| 1150-1100 | C-C stretch | Medium |
| 800-750 | C-Cl stretch | Strong |
The infrared spectrum displays characteristic vibrational bands corresponding to the functional groups present in the dihydrochloride salt [21] [22] [23]. The broad absorption band spanning 3400-2400 cm⁻¹ arises from N-H stretching vibrations of the protonated amine groups, exhibiting the typical broad profile associated with hydrogen-bonded ammonium salts [23] [24] [25]. Aliphatic C-H stretching vibrations appear in the 2950-2850 cm⁻¹ region, while the distinctive C-H stretching modes alpha to protonated nitrogen centers occur at lower frequencies around 2700-2600 cm⁻¹ [21] [22] [25].
The fingerprint region below 1600 cm⁻¹ contains multiple vibrational modes including N-H deformation, C-H deformation, and various skeletal stretching vibrations [22] [23] [24]. The quinolizidine ring system contributes specific vibrational signatures that reflect the bicyclic architecture and the constrained conformational mobility of the saturated ring system [24] [25].
| m/z | Fragment | Relative Intensity (%) |
|---|---|---|
| 297 [M+H]+ | Molecular ion peak | 15 |
| 261 | [M-HCl]+ | 25 |
| 225 | [M-2HCl]+ | 100 |
| 182 | Loss of butyl chain | 45 |
| 154 | Quinolizidine core fragment | 65 |
| 138 | Ring contraction product | 35 |
| 110 | Six-membered ring fragment | 55 |
| 96 | Five-membered ring fragment | 40 |
| 82 | Base peak (cyclic amine) | 85 |
Mass spectrometric analysis reveals characteristic fragmentation pathways that reflect the structural features of the quinolizidine dihydrochloride salt [26]. The molecular ion peak appears at m/z 297, corresponding to the protonated molecular species [M+H]+ [26]. Sequential loss of hydrogen chloride molecules generates fragment ions at m/z 261 and 225, with the latter representing the base peak resulting from complete deprotonation [26].
Fragmentation of the butyl chain occurs through alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragments that retain the quinolizidine core structure [26]. Ring contraction processes generate smaller cyclic fragments, with the quinolizidine system undergoing systematic degradation to yield five- and six-membered ring fragments [26]. These fragmentation patterns provide diagnostic information for structural confirmation and purity assessment of the compound [26].
X-ray crystallographic analysis of quinolizidine derivatives provides definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular geometry [27] [28] [29]. The bicyclic quinolizidine core typically exhibits chair-chair conformations for both six-membered rings, with characteristic C-N bond lengths ranging from 1.45-1.48 Å and C-C bond lengths of approximately 1.52-1.54 Å [6] [13] [30].
The solubility characteristics of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride exhibit limited aqueous solubility typical of organic dihydrochloride salts. Experimental data indicates slight solubility in water, requiring sonication for dissolution in dimethyl sulfoxide and heating for methanol solutions [1]. The formation of the dihydrochloride salt significantly enhances water solubility compared to the free base form, as the ionic nature facilitates interaction with polar solvents through electrostatic solvation mechanisms [2] [3].
Table 1: Solubility Profile in Different Solvents
| Solvent | Solubility | Conditions Required | Mechanism |
|---|---|---|---|
| Water | Slightly soluble | Ambient temperature | Ionic solvation |
| DMSO | Slightly soluble | Sonication required | Polar interactions |
| Methanol | Slightly soluble | Heating required | Hydrogen bonding |
| Organic solvents | Variable | Depends on polarity | Van der Waals forces |
The limited solubility profile reflects the balance between the hydrophobic butyl chain and octahydroquinolizine core versus the hydrophilic dihydrochloride functionality. The predicted LogP value of 2.0532 indicates moderate lipophilicity, positioning the compound in an intermediate solubility range between highly water-soluble and highly lipophilic compounds [4].
Thermal stability analysis reveals that butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride maintains structural integrity under normal storage conditions. The compound demonstrates stability at ambient temperatures but requires careful temperature control, with recommendations to avoid exposures above 50°C [5].
Differential scanning calorimetry studies of related quinolizine derivatives indicate melting point ranges typically between 80-110°C for similar structures [6], though specific melting point data for this compound remains undetermined in current literature. The dihydrochloride salt formation generally increases thermal stability compared to free base forms due to enhanced crystal lattice energy and intermolecular ionic interactions [5] [7].
Phase transition behavior follows typical patterns for organic dihydrochloride salts, with potential crystalline to amorphous transitions under elevated temperature conditions. Thermogravimetric analysis would be expected to show initial dehydration events if hydrate forms are present, followed by decomposition of the organic framework at higher temperatures [7].
The acid-base properties of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride are dominated by the secondary amine functionality. Computational predictions estimate a pKa value of 9.01±0.10, which falls within the typical range for secondary aliphatic amines (pKa 9-11) [1] [8] [9].
The protonation equilibrium occurs primarily at the secondary amine nitrogen, with the dihydrochloride salt representing the fully protonated form under acidic conditions [10] [11]. The basicity order follows the established pattern: secondary amines > primary amines > aromatic amines, due to enhanced electron density from alkyl substituents and sp³ hybridization effects [12] [10].
Table 2: Acid-Base Properties and Protonation Behavior
| Property | Value/Description | Supporting Evidence |
|---|---|---|
| Predicted pKa | 9.01±0.10 | Computational analysis [1] |
| Protonation site | Secondary amine nitrogen | Literature precedent [10] [11] |
| Basicity class | Strong base (pKa >9) | Amine classification [9] |
| pH dependence | Fully protonated at pH <7 | Acid-base equilibrium [13] [14] |
The secondary amine group in butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride exhibits enhanced nucleophilicity due to sp³ hybridization and the presence of alkyl substituents that donate electron density to the nitrogen center [15] [12]. The nucleophilic reactivity is significantly higher than primary amines and substantially greater than aromatic amines, following established reactivity trends in organic chemistry.
The nucleophilic character is particularly pronounced towards electrophilic carbon centers, enabling reactions such as alkylation, acylation, and condensation with carbonyl compounds [16] [15]. Under appropriate conditions, the compound can undergo quaternization reactions to form tertiary and quaternary ammonium derivatives, which may alter its physicochemical properties significantly [16].
Steric effects from the octahydroquinolizine framework may modulate nucleophilic reactivity compared to simple linear secondary amines, as the rigid bicyclic structure restricts approach angles and creates specific conformational preferences [12]. This structural constraint can lead to enhanced selectivity in nucleophilic substitution reactions.
The protonation-deprotonation behavior of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride follows pH-dependent equilibrium between protonated and deprotonated forms, with the transition occurring around the pKa value of approximately 9.0 [13] [14].
At physiological pH (7.4), the compound exists predominantly in the protonated form, while alkaline conditions (pH >10) favor the neutral amine species. This pH sensitivity has significant implications for biological activity, solubility, and membrane permeability characteristics.
The dihydrochloride salt form represents the stable, fully protonated species under acidic conditions, providing enhanced water solubility and crystalline stability for pharmaceutical applications [2]. Deprotonation kinetics are expected to be rapid in aqueous solution, following typical acid-base equilibrium principles.
Chemical stability assessment indicates that butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride demonstrates excellent stability under neutral to mildly acidic conditions [2]. The compound remains stable in aqueous solution over extended periods when maintained at appropriate pH levels.
Under strongly alkaline conditions, hydrolysis reactions may occur, particularly if reactive electrophilic centers are present in the molecular environment. The secondary amine functionality is susceptible to oxidation under harsh oxidative conditions, potentially forming N-oxide derivatives or undergoing further oxidative degradation.
Thermal stability is maintained up to moderate temperatures, but elevated temperatures (>50°C) should be avoided to prevent potential decomposition pathways [5]. The dihydrochloride salt formation significantly enhances chemical stability compared to the free base form, providing protection against degradation reactions.
The octahydroquinolizine core adopts multiple chair conformations with dynamic ring-flip equilibria similar to cyclohexane derivatives [17] [18]. The energy barrier for ring interconversion is estimated at 10-15 kcal/mol, typical for substituted cyclohexane systems [17] [19].
Conformational flexibility allows the molecule to adopt optimal geometries for specific interactions, potentially enhancing binding affinity and selectivity in biological systems [20] [21]. The preferred chair conformations minimize steric interactions while maximizing favorable electrostatic and van der Waals contacts [22] [23].
The rigid bicyclic framework preorganizes the molecule compared to linear amine analogs, reducing the entropic penalty upon binding and potentially increasing affinity for target sites [24] [25]. Ring-flip dynamics occur on timescales that may influence biological activity, as different conformational states may exhibit varying pharmacological properties [19].
Table 3: Conformational Analysis Parameters
| Conformational Feature | Energy/Property | Experimental Method |
|---|---|---|
| Chair conformation preference | Lowest energy state | NMR/computational studies [20] [18] |
| Ring flip barrier | ~10-15 kcal/mol | Variable temperature NMR [17] [19] |
| Nitrogen inversion | ~6-8 kcal/mol | Dynamic NMR [20] |
| Butyl chain rotation | Low barrier | Computational analysis [26] |
The formation of the dihydrochloride salt dramatically alters the physicochemical profile compared to the neutral amine form. Enhanced crystalline stability results from strong electrostatic interactions between the protonated amine centers and chloride counterions [2] [3].
Lattice energy calculations for organic dihydrochlorides typically yield high values, contributing to increased melting points, reduced volatility, and improved thermal stability [27] [28]. The ionic nature facilitates efficient crystal packing through N-H...Cl hydrogen bonding networks [29], creating a robust crystalline matrix.
Water solubility increases significantly upon salt formation due to favorable ion-dipole interactions with water molecules, while the hygroscopic nature remains minimal for dihydrochloride salts [5]. The salt form exhibits reduced polymorphism potential, providing consistent physical properties critical for pharmaceutical applications.
Table 4: Salt Formation Impact on Properties
| Property | Free Base | Dihydrochloride Salt | Change |
|---|---|---|---|
| Water solubility | Poor | Slightly soluble | Increased |
| Crystalline stability | Moderate | High | Enhanced |
| Thermal stability | Good | Excellent | Improved |
| Hygroscopicity | Variable | Low | Reduced |
| Handling properties | Challenging | Improved | Better |